6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1190321-85-7
VCID: VC3389397
InChI: InChI=1S/C7H4BrIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
SMILES: C1=CC(=NC2=C1C(=CN2)I)Br
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol

6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1190321-85-7

Cat. No.: VC3389397

Molecular Formula: C7H4BrIN2

Molecular Weight: 322.93 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine - 1190321-85-7

Specification

CAS No. 1190321-85-7
Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
IUPAC Name 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C7H4BrIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11)
Standard InChI Key VLQWUUMCZJJXFT-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1C(=CN2)I)Br
Canonical SMILES C1=CC(=NC2=C1C(=CN2)I)Br

Introduction

Chemical Structure and Properties

Molecular Characterization

6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolo[2,3-b]pyridine scaffold with bromine substitution at position 6 and iodine at position 3. The compound belongs to the 7-azaindole family, with the pyridine nitrogen replacing a carbon atom compared to the indole structure. This heterocyclic scaffold provides a rigid framework that can serve as a building block for pharmaceutically relevant compounds. The molecule contains two rings - a pyrrole ring fused with a pyridine ring - creating a planar aromatic system with specific electronic properties.

The fusion pattern in pyrrolo[2,3-b]pyridine indicates that the pyrrole nitrogen (position 1) connects to carbon at position 2 of the pyridine ring, and carbon at position 3 of the pyrrole connects to carbon at position 3 of the pyridine ring. This arrangement creates a specific electronic distribution that influences the reactivity of different positions within the molecule.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

PropertyValue
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Physical StateCrystalline solid
ColorOff-white to yellowish
Melting PointLikely 150-200°C (estimated)
SolubilityPoor in water; soluble in DMSO, DMF, THF
LogPApproximately 3.2-3.6 (predicted)
pKaNH proton: approximately 12-14

The compound likely exhibits limited water solubility due to its hydrophobic nature, contributed by the halogen substituents and aromatic rings. The NH group in the pyrrole ring can participate in hydrogen bonding, which may influence crystal packing and solubility in polar solvents. The electronic properties are affected by the electron-withdrawing halogens, making the pyridine nitrogen less basic compared to unsubstituted pyrrolo[2,3-b]pyridine.

Structural Analysis

The bond lengths and angles in 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine would be expected to show some distortion compared to the unsubstituted parent compound, primarily due to the steric and electronic effects of the halogen substituents. The C-I bond at position 3 would typically be longer (approximately 2.1 Å) than the C-Br bond at position 6 (approximately 1.9 Å), reflecting the larger atomic radius of iodine.

The molecule is expected to be nearly planar, with minimal deviation between the pyrrole and pyridine rings, facilitating π-stacking interactions in crystal structures and potentially in interactions with biological targets. This planarity is an important feature for molecules designed to interact with biological systems through intercalation or binding in narrow protein pockets.

Synthesis Approaches

Synthetic Routes

Multiple synthetic strategies could potentially be employed to prepare 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine:

  • Sequential halogenation of pyrrolo[2,3-b]pyridine (7-azaindole), with controlled regioselective introduction of bromine and iodine atoms at the desired positions.

  • Construction of the pyrrolo[2,3-b]pyridine core with pre-installed halogen atoms, using appropriate precursors that already contain the desired substitution pattern.

  • Halogen exchange reactions from other halogenated derivatives, such as converting a dichloro or dibromo precursor to the specific bromo-iodo pattern required.

  • Metal-catalyzed cyclization approaches starting from appropriately functionalized pyridine precursors, with halogen atoms either pre-installed or introduced following ring formation.

Reaction Conditions

The synthesis of this compound would likely involve careful control of reaction conditions to achieve the desired regioselectivity:

  • For bromination at position 6: N-bromosuccinimide (NBS) in a suitable solvent (such as acetonitrile or DMF) at controlled temperature, potentially with directing groups to favor substitution at the pyridine ring.

  • For iodination at position 3: N-iodosuccinimide (NIS) or molecular iodine with silver trifluoroacetate in a polar solvent, under conditions favoring substitution at the more electron-rich pyrrole ring.

  • Temperature control would be critical, with lower temperatures (-78°C to 0°C) often employed to maximize regioselectivity during halogenation steps.

  • The order of halogenation steps would need to be optimized, as introducing one halogen can affect the electronic properties of the system and influence the regioselectivity of subsequent halogenation.

Purification Methods

Purification of halogenated heterocycles typically requires multiple techniques to achieve high purity:

  • Column chromatography on silica gel using appropriate solvent systems (such as hexane/ethyl acetate gradients or dichloromethane/methanol mixtures).

  • Recrystallization from suitable solvent combinations, potentially including ethanol/water, acetone/hexane, or toluene/hexane systems.

  • For analytical grade material, preparative HPLC purification might be necessary, using reversed-phase conditions with appropriate mobile phase compositions.

  • The purification process would need to account for potential decomposition, as halogenated heterocycles can sometimes be light or heat sensitive.

Chemical Reactivity

Reactivity Patterns

The reactivity of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is largely determined by three key structural features:

  • The inherent reactivity of the pyrrolo[2,3-b]pyridine scaffold, with the pyrrole portion being more electron-rich and reactive toward electrophiles compared to the pyridine portion.

  • The presence of the bromine atom at position 6, which can participate in metal-catalyzed coupling reactions and nucleophilic substitutions.

  • The presence of the iodine atom at position 3, which is generally more reactive in metal-catalyzed couplings than bromine, allowing for selective functionalization.

The compound would be expected to undergo various transformations, including electrophilic aromatic substitution (primarily at any unsubstituted positions of the pyrrole ring), nucleophilic aromatic substitution (potentially at the pyridine portion if sufficiently activated), and metal-catalyzed coupling reactions at both halogenated positions.

Metal-Catalyzed Transformations

Table 2: Potential Metal-Catalyzed Reactions of 6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Reaction TypeCatalyst SystemConditionsExpected SelectivityPotential Applications
Suzuki-MiyauraPd(PPh₃)₄ or Pd(dppf)Cl₂Base (K₂CO₃, K₃PO₄), DMF/H₂O, 80-100°CPreferential at C-3 (iodo position)Introduction of aryl/heteroaryl groups
SonogashiraPd(PPh₃)₂Cl₂/CuIEt₃N or piperidine, rt to 60°CPreferential at C-3 (iodo position)Introduction of alkynyl groups
NegishiPd(PPh₃)₄THF, rt to 60°CPreferential at C-3 (iodo position)Introduction of alkyl/aryl groups
Buchwald-HartwigPd₂(dba)₃/BINAPNaOtBu, toluene, 80-110°CPreferential at C-3 (iodo position)Introduction of amino groups
CarbonylationPd(OAc)₂/dppfCO, alcohols or amines, base, 80-100°CPreferential at C-3 (iodo position)Formation of esters or amides

The differential reactivity between the iodine and bromine substituents allows for sequential functionalization strategies. Typically, the iodine at position 3 would react preferentially in most metal-catalyzed processes, allowing selective modification at this position while leaving the bromine at position 6 intact. Subsequently, the bromine position could be functionalized under more forcing conditions or with specialized catalyst systems.

N-H Functionalization

The N-H group in the pyrrole portion represents another site for potential functionalization:

  • Deprotonation with strong bases (such as sodium hydride or potassium tert-butoxide) would generate an anion that could be alkylated, acylated, or silylated.

  • Direct N-arylation might be achieved under copper or palladium catalysis, although such reactions might be complicated by the presence of the halogen substituents.

  • Protection of the N-H group might be necessary during certain transformations to prevent unwanted side reactions or to direct reactivity to specific sites in the molecule.

Applications in Research

Medicinal Chemistry Applications

Pyrrolo[2,3-b]pyridine derivatives have demonstrated significant utility in medicinal chemistry research across multiple therapeutic areas:

  • Kinase inhibitor development: The scaffold has been incorporated into inhibitors targeting various kinases, including JAK, VEGFR, EGFR, and Aurora kinases, which are implicated in cancer and inflammatory diseases.

  • CNS-active compounds: Derivatives have been investigated as ligands for serotonin, dopamine, and other neurotransmitter receptors, with potential applications in neurological and psychiatric disorders.

  • Anti-infective agents: Some derivatives have shown activity against viral targets and bacterial pathogens.

The specific 6-bromo-3-iodo substitution pattern provides valuable handles for further functionalization, enabling the systematic exploration of structure-activity relationships. The halogens can be selectively replaced with various functional groups to tune physicochemical properties, binding affinity, and selectivity for specific targets.

Chemical Biology Tools

6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives could serve as valuable tools in chemical biology:

  • Fluorescent probes: Introduction of fluorophores at one or both halogen positions could yield probes for tracking biological processes or protein localization.

  • Photoaffinity labeling: Incorporation of photoreactive groups could create tools for covalent capture of protein binding partners.

  • Click chemistry handles: Installation of azide or alkyne functionalities would enable bioorthogonal conjugation reactions for protein or cellular labeling.

  • Covalent inhibitors: The electrophilic positions could be modified to create compounds capable of forming covalent bonds with specific protein residues, leading to irreversible inhibition.

Material Science Applications

Beyond biological applications, derivatives of this compound might find utility in material science:

  • Organic electronics: Extended π-conjugated systems derived from this scaffold could exhibit interesting electronic properties for semiconductor applications.

  • Fluorescent materials: Appropriately functionalized derivatives might display useful fluorescence properties for sensing or imaging applications.

  • Coordination complexes: The nitrogen atoms could serve as coordination points for metal ions, potentially yielding materials with interesting magnetic or catalytic properties.

Structure-Activity Relationships

Key Structural Features

Several structural features of 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine are significant for its potential interactions with biological targets:

Comparison with Related Scaffolds

Table 3: Comparison of 6-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with Related Heterocycles

CompoundStructural DifferencesBiological RelevanceSynthetic Utility
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridineBromine at C-5 instead of C-6May alter binding orientation in target proteinsDifferent regioselectivity in reactions
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridineDifferent ring fusion patternChanges shape and electronic distributionDifferent reactivity profile
6-Bromo-3-iodo-indoleCarbon instead of nitrogen in pyridine ringOften better cell permeabilityDifferent hydrogen bonding pattern
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridineChlorine instead of iodine at C-3Less potent halogen bondingLower reactivity at C-3 position
Unsubstituted pyrrolo[2,3-b]pyridineNo halogensDifferent electronic propertiesLess functionality for derivatization

Understanding the relationship between these structural variations and their effects on biological activity is crucial for rational drug design. The specific substitution pattern in 6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine provides a unique combination of electronic properties, reactivity, and potential interaction points that distinguish it from related scaffolds.

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